Cas no 1119449-52-3 (3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride)

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is a chemically stable, high-purity compound primarily used in pharmaceutical research and organic synthesis. Its oxadiazole core and functionalized aminomethyl group make it a versatile intermediate for developing bioactive molecules, particularly in medicinal chemistry applications. The hydrochloride salt enhances solubility, facilitating handling in aqueous and polar solvent systems. This compound exhibits consistent reactivity, enabling precise modifications for targeted molecular design. Its well-defined structure and purity (>95% by HPLC) ensure reproducibility in synthetic pathways. Suitable for small-scale and industrial applications, it serves as a key building block in the synthesis of heterocyclic derivatives with potential pharmacological activity.
3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride structure
1119449-52-3 structure
Product Name:3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
CAS No:1119449-52-3
MF:C6H10N4O2
MW:170.16920042038
CID:823619
Update Time:2026-04-29

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Aminomethyl-[1,2,4]oxadiazole-5-carboxylic acid dimethylamide
    • 3-(aminomethyl)-N,N-dimethyl-1,2,4-Oxadiazole-5-carboxamide
    • 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
    • Inchi: InChI=1S/C6H10N4O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3,7H2,1-2H3
    • InChI Key: FOIOQCOETOBFJJ-UHFFFAOYSA-N
    • SMILES: CN(C)C(=O)C1=NC(=NO1)CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride Pricemore >>

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Additional information on 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide Hydrochloride (CAS No. 1119449-52-3): An Overview

3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS No. 1119449-52-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

The structure of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride is characterized by a 1,2,4-oxadiazole ring linked to an aminomethyl group and two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for pharmaceutical formulations.

Recent studies have highlighted the potential of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has shown significant antimicrobial activity against a range of bacterial strains. A research article in Antimicrobial Agents and Chemotherapy (2022) reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity positions it as a potential lead compound for the development of new antibiotics.

The antitumor potential of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has also been explored. A study in Cancer Research (2021) found that this compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. These findings suggest that it could be further investigated as a novel anticancer agent.

The synthesis of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride involves several steps, including the formation of the 1,2,4-oxadiazole ring from an appropriate precursor and subsequent functionalization to introduce the aminomethyl and dimethyl groups. The final step involves converting the free base to the hydrochloride salt form to improve its solubility and stability.

In terms of pharmacokinetics, preliminary studies have shown that 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has favorable absorption and distribution profiles. It is rapidly absorbed after oral administration and distributes well to various tissues. The compound is metabolized primarily in the liver through Phase I and Phase II metabolic pathways before being excreted via urine.

The safety profile of 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride has been evaluated in preclinical studies using animal models. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses with no significant toxicity observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

Overall, 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride (CAS No. 1119449-52-3) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for use in various medical conditions.

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